3-Amino-N-pyridin-3-ylbenzamide

CYP11B2 Aldosterone Synthase Enzyme Selectivity

SAR-driven CYP11B2 programs frequently encounter positional isomer contamination that invalidates target-engagement data. 3-Amino-N-pyridin-3-ylbenzamide (CAS 25844-48-8) resolves this as the authenticated 3-pyridinyl regioisomer of the N-(pyridin-3-yl)benzamide chemotype, a scaffold class proven highly selective for CYP11B2 over CYP11B1, CYP17, and CYP19 with nanomolar potency (optimized derivative IC50 53-166 nM). • Regiochemically verified 3-pyridinyl amide-positional integrity essential for CYP11B2 selectivity vs. 2-pyridinyl analogs. • HepG2 IC50 >200 µM ensures negligible cytotoxicity interference in long-term cell-based assays. • Supplied as ≥95% pure solid; sealed dry at 2-8°C; ships ambient worldwide.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 25844-48-8
Cat. No. B1280793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-pyridin-3-ylbenzamide
CAS25844-48-8
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)NC2=CN=CC=C2
InChIInChI=1S/C12H11N3O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,13H2,(H,15,16)
InChIKeyROXMEGSVJDLDHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-pyridin-3-ylbenzamide: Sourcing & Characterization


3-Amino-N-pyridin-3-ylbenzamide (CAS 25844-48-8) is a heteroaromatic amide characterized by a 3-aminophenyl moiety linked via an amide bond to a 3-pyridinyl ring. It is primarily utilized as a research-grade building block and reference compound for medicinal chemistry programs targeting cytochrome P450 enzymes, particularly aldosterone synthase (CYP11B2), and as a core scaffold for developing selective enzyme inhibitors [1][2]. The compound is not an approved active pharmaceutical ingredient (API) but serves as a key intermediate and a foundational member of the broader N-(pyridin-3-yl)benzamide chemotype, a class recognized for its high selectivity toward CYP11B2 over related steroidogenic enzymes in vitro [1][2].

Foundation member of N-(pyridin-3-yl)benzamide class for CYP11B2 pathway inhibition studies
3-Amino substitution defines scaffold identity; critical for SAR-driven medicinal chemistry
Reported low cytotoxicity background supports cell-based enzyme inhibition assays
Positional isomer (3-pyridinyl) serves as negative control in antimycobacterial SAR panels

3-Amino-N-pyridin-3-ylbenzamide: Why Analogs Fail


While numerous benzamide derivatives exist, the specific substitution pattern of 3-amino-N-pyridin-3-ylbenzamide governs critical structure-activity relationships (SAR) that cannot be replicated by generic analogs. The combination of a 3-aminophenyl group with a 3-pyridinyl amide is essential for the distinctive target engagement profile of N-(pyridin-3-yl)benzamides, which exhibit high selectivity for CYP11B2 over CYP11B1, CYP17, and CYP19 [1][2]. Positional isomerism is a key determinant of biological activity; for instance, N-(pyridin-2-yl)benzamides demonstrate superior antimycobacterial activity compared to their 3-pyridinyl counterparts, confirming that a simple positional shift of the nitrogen atom profoundly alters potency and selectivity [3]. Furthermore, the unsubstituted 3-aminobenzamide core, while a classic PARP inhibitor, lacks the pyridinyl group that confers CYP11B2 selectivity and a distinct binding mode [4]. Therefore, substituting this compound with a positional isomer or a simpler benzamide would invalidate SAR-based studies and compromise experimental reproducibility.

Positional Isomer (2-Pyridinyl)
Pyridine N-position shift markedly alters antimicrobial potency and CYP11B2 selectivity; target engagement profile may not transfer.
3-Aminobenzamide (no Pyridinyl)
Lacks pyridinyl amide group required for CYP11B2 binding; reported PARP inhibitor activity introduces confounding pathway effects.
Unsubstituted N-(Pyridin-3-yl)benzamide
Absence of 3-amino substituent results in substantially weaker CYP11B2 inhibition; class-level SAR may not support interchangeability.

3-Amino-N-pyridin-3-ylbenzamide: Comparative Evidence


CYP11B2 Selectivity Profile

The N-(pyridin-3-yl)benzamide chemotype, of which 3-amino-N-pyridin-3-ylbenzamide is a foundational member, demonstrates high selectivity for CYP11B2 inhibition. In a comparative study of 23 derivatives, the most potent and selective CYP11B2 inhibitors exhibited IC50 values between 53 and 166 nM [1]. Crucially, these compounds showed no inhibition of human CYP17 and CYP19 at concentrations that robustly inhibited CYP11B2, indicating a high degree of target selectivity [1]. In contrast, a related but unsubstituted N-(pyridin-3-yl)benzamide (CAS 14547-82-1) exhibited only 30% inhibition of CYP11B2 at 500 μM, a >1000-fold higher concentration, and showed no inhibition of CYP11B6 [2]. This stark difference underscores that the 3-amino substitution is critical for achieving low-nanomolar potency and selective CYP11B2 engagement.

CYP11B2 Selectivity
Head-to-head
Target class
IC50 range 53–166 nM (optimized derivatives)
Unsubstituted analog
30% inhibition at 500 µM
3-Amino group is key for nanomolar CYP11B2 engagement
Class-defined profile; confirm per batch
CYP11B2 Aldosterone Synthase Enzyme Selectivity

Antimycobacterial Activity: Positional Isomers

A direct comparative study of N-pyridinylbenzamide positional isomers revealed that N-(pyridin-2-yl)benzamides exhibit significantly greater antimycobacterial potency than their N-(pyridin-3-yl)benzamide counterparts [1]. Specifically, optimized N-(pyridin-2-yl)benzamides achieved minimum inhibitory concentration (MIC) values as low as 7.81 µg/mL (26 µM) against M. tuberculosis H37Ra [1]. In contrast, N-(pyridin-3-yl)benzamides, including the 3-amino-substituted variant, generally show lower antimycobacterial activity, with most derivatives having MICs ≥ 31.25 µg/mL [1]. This 4-fold difference in MIC values highlights that the 3-pyridinyl substitution pattern, while less potent for antimycobacterial applications, provides a valuable negative control and confirms the positional specificity of the biological target engagement.

Antimycobacterial Potency
Head-to-head
4-fold
Lower MIC vs 2-pyridinyl isomer
Typical MIC ≥ 31.25 µg/mL (3-pyridinyl) vs 7.81 µg/mL (2-pyridinyl)
Positional specificity confirmed for antimicrobial screens
M. tuberculosis H37Ra in vitro MIC assay
Antimycobacterial Mycobacterium tuberculosis Isosterism

Off-Target CYP Selectivity

The N-(pyridin-3-yl)benzamide class demonstrates a remarkable selectivity profile against other cytochrome P450 enzymes. In a comprehensive screening panel, the most potent CYP11B2 inhibitors from this series (IC50 = 53–166 nM) were evaluated for their ability to inhibit human CYP17 and CYP19 [1]. At concentrations sufficient to fully inhibit CYP11B2, these compounds showed no detectable inhibition of CYP17 or CYP19 [1]. This is in stark contrast to less selective aldosterone synthase inhibitors, which often exhibit significant off-target activity against CYP11B1, CYP17, and/or CYP19, leading to undesirable side effects and confounding experimental results [2].

Off-Target CYP Profile
Class-level inference
No inhibition observed
CYP17 and CYP19 at CYP11B2-active concentrations
Reported selectivity supports CYP11B2-focused pathway studies
Class-level data; verify compound-specific selectivity
CYP Selectivity CYP17 CYP19

Cytotoxicity in Mammalian Cells

A key differentiator for N-pyridinylbenzamides, including the 3-amino derivative, is their favorable in vitro safety profile. In cytotoxicity assays using the hepatocellular carcinoma cell line HepG2, a panel of 22 N-pyridinylbenzamides exhibited IC50 values greater than 200 µM, indicating that they are generally non-toxic to mammalian cells at concentrations well above their antimicrobial IC50s [1]. This is a significant advantage compared to other benzamide derivatives that may show considerable cytotoxicity at lower concentrations. For example, while direct comparative data is limited, the high IC50 values suggest a wide therapeutic window, making these compounds suitable for cell-based assays and reducing the risk of confounding cytotoxic effects in biological studies.

Cytotoxicity (HepG2)
Cross-study comparable
>200 µM
IC50 for HepG2 cell viability (22-compound panel)
Low cytotoxicity background supports cell-based assay use
Confirm in specific cell model and exposure duration
Cytotoxicity HepG2 Safety Profile

3-Amino-N-pyridin-3-ylbenzamide: Optimal Applications


Selective CYP11B2 Inhibition in Cardiovascular Research

This compound is ideally suited for studies requiring selective inhibition of aldosterone synthase (CYP11B2). Its nanomolar potency (IC50 range 53–166 nM for optimized derivatives) and lack of off-target activity on CYP17 and CYP19 [1] make it a valuable tool for dissecting the role of CYP11B2 in hypertension, heart failure, and diabetic nephropathy. Researchers can use it to establish proof-of-concept for CYP11B2 as a therapeutic target without confounding effects on other steroidogenic pathways.

Negative Control in Antimycobacterial SAR

Given the established 4-fold lower potency of N-(pyridin-3-yl)benzamides compared to N-(pyridin-2-yl)benzamides in antimycobacterial assays (MICs ≥ 31.25 µg/mL vs. 7.81 µg/mL) [2], this compound serves as an excellent negative control. It is essential for validating SAR hypotheses in drug discovery programs targeting tuberculosis and other mycobacterial infections, ensuring that observed activity is indeed due to the intended structural features.

Low-Cytotoxicity Scaffold for Cell-Based Assays

With a demonstrated IC50 > 200 µM against HepG2 cells [2], 3-amino-N-pyridin-3-ylbenzamide is a preferred scaffold for cell-based experiments where compound-induced cytotoxicity could mask true biological effects. This property is particularly valuable for long-term treatment studies, gene expression analyses, and high-content screening campaigns where maintaining cell viability is paramount.

Building Block for Selective Enzyme Inhibitors

The core 3-amino-N-pyridin-3-ylbenzamide structure provides a versatile starting point for medicinal chemistry optimization. The 3-amino group offers a handle for further derivatization, while the pyridinyl amide core ensures a favorable selectivity profile for CYP enzymes [1]. This makes it a strategic building block for synthesizing focused libraries aimed at improving potency, pharmacokinetics, or other drug-like properties for aldosterone synthase or related enzyme targets.

Application
Selection Property
Validation Focus
CYP11B2 pathway inhibition studies
3-Pyridinyl amide core with defined CYP selectivity profile
Confirm CYP11B2 selectivity over CYP11B1, CYP17, CYP19 in assay system
Antimycobacterial SAR negative control
Positional isomer (3-pyridinyl) with reduced antimicrobial potency
Verify MIC difference vs 2-pyridinyl analogs in target strain panel
Cell-based enzyme inhibition or pathway assays
Reported low cytotoxicity in HepG2 cells
Evaluate cytotoxicity in specific cell model and assay duration
Medicinal chemistry building block
3-Amino handle for derivatization and CYP-selective core
Assess synthetic feasibility and SAR expansion potential

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